An In-depth Technical Guide to the Physicochemical Properties of 5-(3,5-Difluorophenyl)-5-oxovaleric acid
An In-depth Technical Guide to the Physicochemical Properties of 5-(3,5-Difluorophenyl)-5-oxovaleric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3,5-Difluorophenyl)-5-oxovaleric acid is a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to improved metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-(3,5-Difluorophenyl)-5-oxovaleric acid, along with detailed experimental protocols for its synthesis and characterization.
Chemical Structure and Properties
The structure of 5-(3,5-Difluorophenyl)-5-oxovaleric acid combines a difluorinated phenyl ring, a ketone, and a carboxylic acid functional group. This unique combination of features makes it a valuable building block for the synthesis of more complex molecules.
Table 1: General and Physicochemical Properties of 5-(3,5-Difluorophenyl)-5-oxovaleric acid
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀F₂O₃ | |
| Molecular Weight | 228.19 g/mol | |
| Melting Point | 122-125 °C | [3] |
| Boiling Point (Predicted) | 387.2 ± 32.0 °C | [3] |
| Density (Predicted) | 1.314 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.56 ± 0.10 | [3] |
Synthesis of 5-(3,5-Difluorophenyl)-5-oxovaleric acid
A common and effective method for the synthesis of 5-(3,5-Difluorophenyl)-5-oxovaleric acid is the Friedel-Crafts acylation of 1,3-difluorobenzene with glutaric anhydride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Caption: Workflow for the Friedel-Crafts acylation synthesis.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
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1,3-Difluorobenzene
-
Glutaric anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
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Hydrochloric acid (HCl), 2M aqueous solution
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Distilled water
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Anhydrous sodium sulfate (Na₂SO₄)
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Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel)
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Magnetic stirrer and heating mantle
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add glutaric anhydride (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C with an ice bath.
-
Once the addition is complete, allow the mixture to stir for 15 minutes.
-
Slowly add a solution of 1,3-difluorobenzene (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl.
-
Stir the mixture until all the aluminum salts have dissolved.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Physicochemical Characterization
Solubility
The solubility of a compound is a critical parameter in drug development, influencing its absorption and formulation. Based on its structure, 5-(3,5-Difluorophenyl)-5-oxovaleric acid is expected to be sparingly soluble in water and more soluble in organic solvents.
Table 2: Predicted and Observed Solubility
| Solvent | Predicted/Observed Solubility |
| Water | Sparingly soluble |
| Methanol | Slightly soluble |
| Acetonitrile | Slightly soluble |
| Chloroform | Slightly soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
Note: "Slightly soluble" is a qualitative description from vendor information. Quantitative determination is recommended.
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)
Materials:
-
5-(3,5-Difluorophenyl)-5-oxovaleric acid
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC grade water and acetonitrile
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vial and shake at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the standard solutions and the diluted sample by HPLC.
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the sample.
Acidity (pKa)
The pKa of the carboxylic acid group is crucial for understanding the ionization state of the molecule at physiological pH, which affects its solubility, permeability, and interaction with biological targets. The predicted pKa is 4.56, which is typical for a carboxylic acid.
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Protocol: pKa Determination by Potentiometric Titration
Materials:
-
5-(3,5-Difluorophenyl)-5-oxovaleric acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl)
-
Deionized water (carbonate-free)
-
Calibrated pH meter and electrode
-
Burette
-
Magnetic stirrer
Procedure:
-
Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Place the solution in a thermostatted vessel and stir.
-
Immerse the calibrated pH electrode into the solution.
-
Add the standardized NaOH solution in small, precise increments from a burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Spectral Data (Expected)
¹H NMR Spectroscopy
-
Aromatic Protons: The protons on the difluorophenyl ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). Due to the fluorine substitution, complex splitting patterns (triplets or multiplets) are anticipated.
-
Aliphatic Protons: The methylene protons of the valeric acid chain will appear as multiplets in the upfield region (δ 2.0-3.5 ppm). The protons adjacent to the ketone and carboxylic acid groups will be the most downfield shifted.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm), which is exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Carbonyl Carbons: The ketone and carboxylic acid carbonyl carbons are expected to resonate at the most downfield chemical shifts (δ 170-200 ppm).
-
Aromatic Carbons: The carbons of the difluorophenyl ring will appear in the aromatic region (δ 110-170 ppm). The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.
-
Aliphatic Carbons: The methylene carbons of the valeric acid chain will resonate in the upfield region (δ 20-40 ppm).
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.
-
C=O Stretches: Two distinct carbonyl stretching bands are expected: one for the ketone (around 1680-1700 cm⁻¹) and one for the carboxylic acid (around 1700-1725 cm⁻¹).
-
C-F Stretches: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of C-F stretching vibrations.
Mass Spectrometry (MS)
-
Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 228.19).
-
Fragmentation Pattern: Characteristic fragmentation patterns would include the loss of the carboxylic acid group, cleavage of the aliphatic chain, and fragmentation of the aromatic ring.
Applications in Drug Discovery
The difluorophenyl moiety is a common feature in many biologically active molecules.[4] The presence of two fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism. The keto-acid functionality allows for a variety of chemical transformations, making 5-(3,5-Difluorophenyl)-5-oxovaleric acid a versatile starting material for the synthesis of novel heterocyclic compounds and other potential drug candidates. For instance, similar keto-acids are used as intermediates in the synthesis of anti-inflammatory drugs and kinase inhibitors.[5] While specific biological activities for this compound are not widely reported, its structural features suggest it could be a valuable precursor for creating analogues with potential anticancer or antimicrobial activities.
Conclusion
5-(3,5-Difluorophenyl)-5-oxovaleric acid is a fluorinated building block with significant potential in medicinal chemistry. This guide has provided an overview of its key physicochemical properties, a detailed protocol for its synthesis, and standardized methods for its characterization. The information presented herein is intended to be a valuable resource for researchers and scientists working in the field of drug discovery and development.
References
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
- Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.
- Izawa, K., Soloshonok, V. A., & O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isovaleric acid(503-74-2) 1H NMR spectrum [chemicalbook.com]
- 4. Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
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